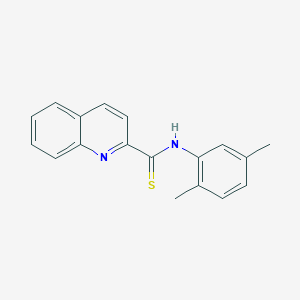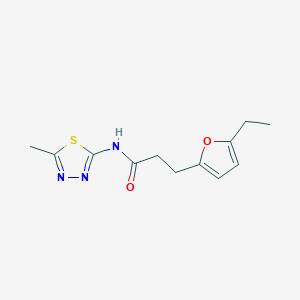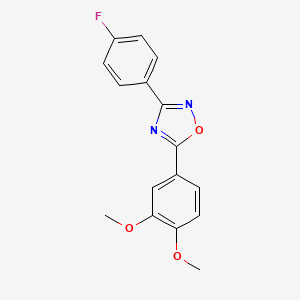![molecular formula C16H13F3N2O3 B5710601 4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid, commonly known as TFB-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMA is a member of the benzoic acid family and is often used as a reference compound in drug discovery studies. In
Mecanismo De Acción
TFB-TMA exerts its therapeutic effects by inhibiting the activity of certain enzymes and pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. TFB-TMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer progression. Moreover, TFB-TMA has been found to inhibit the replication of viruses by targeting viral proteases and polymerases.
Biochemical and Physiological Effects:
TFB-TMA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TFB-TMA has also been found to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been found to inhibit the replication of viruses by disrupting viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TFB-TMA is also commercially available, making it easily accessible for researchers. However, TFB-TMA has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain experiments. Moreover, TFB-TMA can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for TFB-TMA research. One potential direction is to explore its potential as an anti-inflammatory agent. TFB-TMA has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in inflammation. Moreover, TFB-TMA has been shown to reduce the production of inflammatory cytokines. Another potential direction is to explore its potential as an anti-cancer agent. TFB-TMA has been shown to induce apoptosis in cancer cells by activating caspases. Moreover, TFB-TMA has been shown to inhibit the activity of HDACs, which are enzymes involved in cancer progression. Finally, another potential direction is to explore its potential as an anti-viral agent. TFB-TMA has been shown to inhibit the replication of the hepatitis C virus and the influenza virus by targeting viral proteases and polymerases.
Métodos De Síntesis
TFB-TMA can be synthesized using a multistep process. The first step involves the synthesis of 2-(trifluoromethyl)aniline, which is then reacted with phosgene to produce 2-(trifluoromethyl)phenyl isocyanate. The isocyanate is then reacted with 4-aminomethylbenzoic acid to produce TFB-TMA. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
TFB-TMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TFB-TMA has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, TFB-TMA has been found to inhibit the replication of the hepatitis C virus and the influenza virus. Due to its potential therapeutic applications, TFB-TMA is often used as a reference compound in drug discovery studies.
Propiedades
IUPAC Name |
4-[[[2-(trifluoromethyl)phenyl]carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(24)20-9-10-5-7-11(8-6-10)14(22)23/h1-8H,9H2,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOYPXQQBVOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)